N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide
Description
N-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a benzimidazole-derived compound featuring a benzamide core substituted with a 3-methylpiperidinyl sulfonyl group. The sulfonamide group enhances binding affinity to biological targets, such as enzymes or receptors, by participating in hydrogen bonding and hydrophobic interactions.
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O3S/c1-18-7-6-16-30(17-18)34(32,33)20-14-12-19(13-15-20)26(31)29-22-9-3-2-8-21(22)25-27-23-10-4-5-11-24(23)28-25/h2-5,8-15,18H,6-7,16-17H2,1H3,(H,27,28)(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWLVIAGMDULLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that benzimidazole derivatives often interact with various enzymes and receptors in the body, playing a significant role in numerous biological processes.
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions.
Biochemical Analysis
Biochemical Properties
It is known that this compound plays a role in biochemical reactions
Cellular Effects
It has been suggested that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is believed that the effects of this product may change over time, potentially due to factors such as the product’s stability, degradation, and long-term effects on cellular function.
Dosage Effects in Animal Models
It is believed that the effects of this product may vary with different dosages.
Metabolic Pathways
It is believed that this product may interact with certain enzymes or cofactors, and may have effects on metabolic flux or metabolite levels.
Biological Activity
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide, a compound featuring a benzimidazole moiety, has garnered attention for its diverse biological activities, particularly in the realms of anticancer and antimicrobial effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure
The compound can be represented structurally as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the coupling of benzimidazole derivatives with sulfonylated amines. The detailed synthesis pathway can vary based on the specific substituents used, but generally follows established methodologies for creating benzimidazole-based compounds.
1. Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, in vitro assays demonstrated that it exhibits significant cytotoxicity against various cancer cell lines. The compound's mechanism appears to involve the inhibition of DNA topoisomerases, which are critical for DNA replication and transcription.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 25.72 ± 3.95 | Induction of apoptosis |
| U87 (Glioblastoma) | 45.2 ± 13.0 | DNA topoisomerase inhibition |
In a study by Ribeiro Morais et al., the compound was shown to significantly suppress tumor growth in mice models when administered over a specified treatment period .
2. Antimicrobial Activity
The compound also exhibits promising antimicrobial properties. Research indicates that it is effective against various bacterial strains, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest strong antibacterial activity.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.015 |
| Escherichia coli | 0.045 |
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction : The compound shows strong binding affinity to DNA, stabilizing specific sequences and inhibiting topoisomerases, which are essential for DNA unwinding during replication.
- Apoptosis Induction : Flow cytometry analyses have confirmed that treatment with this compound leads to increased apoptosis in cancer cells, highlighting its potential as a chemotherapeutic agent.
Case Study 1: Anticancer Efficacy
In a study involving human cancer cell lines, the compound was tested against a panel of 60 different types, revealing broad-spectrum activity and highlighting its potential as a lead compound for further development in cancer therapy .
Case Study 2: Antimicrobial Testing
A comprehensive evaluation of its antimicrobial properties showed that the compound effectively inhibited growth in both Gram-positive and Gram-negative bacteria, suggesting its utility as an antimicrobial agent in clinical settings .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds containing benzimidazole moieties exhibit significant anticancer properties. For example, studies have shown that derivatives of benzimidazole can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
A notable study demonstrated that N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide exhibited selective cytotoxicity against human cancer cells while sparing normal cells. This selectivity is attributed to the compound's ability to target specific molecular pathways involved in tumor growth and survival .
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. A series of experiments revealed that it possesses significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .
Biochemical Applications
2.1 Enzyme Inhibition
this compound has been studied as a potential inhibitor of specific enzymes implicated in disease processes, such as kinases and proteases. For instance, it has shown promise as a selective inhibitor of certain kinases involved in cancer signaling pathways, which may lead to new therapeutic strategies for cancer treatment .
2.2 Molecular Probes
Due to its unique chemical structure, this compound can serve as a molecular probe in biochemical assays to study protein interactions and cellular processes. Its fluorescent properties make it suitable for imaging applications in live-cell studies, providing insights into cellular dynamics and drug interactions at the molecular level .
Material Science
3.1 Organic Electronics
The compound's electronic properties have made it a candidate for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable films with good charge transport characteristics enhances its potential use in next-generation electronic devices .
3.2 Nanocomposites
Research has explored the incorporation of this compound into polymer matrices to create nanocomposites with improved mechanical and thermal properties. These materials could find applications in various industries, including automotive and aerospace .
Case Studies
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following analysis compares the target compound with structurally related benzimidazole-benzamide derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Substituted Benzimidazole-Chalcone Hybrids ()
Compounds such as (E)-4-(3-(1H-Benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl)-N-(2-methoxyphenyl)benzamide (11) and (E)-4-(3-(1H-Benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl)-N-(3-chlorophenyl)benzamide (6) incorporate a chalcone linker (α,β-unsaturated ketone) between the benzimidazole and benzamide groups. Key differences include:
- Electronic Effects : Methoxy (11) and chloro (6) substituents alter electron density, influencing interactions with biological targets like kinases or DNA .
- Melting Points : Hydroxy-substituted analogs (14, 15) exhibit melting points >300°C due to strong hydrogen bonding, whereas the target compound’s melting point is unreported but likely lower due to reduced polarity .
| Compound | Substituent | Melting Point (°C) | Key Feature |
|---|---|---|---|
| Target Compound | 3-Methylpiperidinyl | N/A | Sulfonamide group |
| (11) | 2-Methoxyphenyl | 272.2–273.4 | Chalcone linker |
| (6) | 3-Chlorophenyl | N/A | Electron-withdrawing substituent |
Benzimidazole-Sulfonamide Derivatives ()
N-(4-(5-(Phenylsulfonamido)-1H-benzo[d]imidazol-2-yl)phenyl)benzenesulfonamide (HBK4) and N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide share sulfonamide groups but differ in core structure:
- HBK4 : Dual sulfonamide groups enhance solubility and antibacterial/anthelmintic activity, as demonstrated against Haemonchus contortus .
- 3-Methylpiperidinyl vs. Piperidinyl : The methyl group in the target compound may reduce metabolic oxidation compared to unsubstituted piperidine, improving pharmacokinetics .
Dimethylamino-Substituted Analogs ()
N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-(dimethylamino)benzamide replaces the sulfonamide with a dimethylamino group:
- Electronic Effects: The dimethylamino group is electron-donating, increasing basicity and altering target binding (e.g., DNA intercalation vs. enzyme inhibition).
Research Findings and Therapeutic Implications
- Antimicrobial Activity : Sulfonamide-containing derivatives (e.g., HBK4) show efficacy against parasites and bacteria, suggesting the target compound may share similar mechanisms, such as folate pathway inhibition .
- Antiviral Potential: Benzimidazole derivatives like N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-nitrobenzamide (1d) inhibit BVDV replication, implying structural motifs critical for antiviral activity .
- Anticancer Applications : Chalcone-benzimidazole hybrids upregulate TP53, a tumor suppressor protein, while sulfonamide groups may inhibit carbonic anhydrases or kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
